molecular formula C10H19NO B14556293 (5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine CAS No. 61744-51-2

(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine

Cat. No.: B14556293
CAS No.: 61744-51-2
M. Wt: 169.26 g/mol
InChI Key: FOCJYZSGFUJZHF-UWVGGRQHSA-N
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Description

(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine is a complex organic compound with a unique structure that includes a pyrido[1,2-c][1,3]oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazepine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine: shares structural similarities with other compounds in the pyrido[1,2-c][1,3]oxazepine family.

    Other similar compounds: include derivatives with different substituents on the ring system, which can alter their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a methyl group at the 9-position

Properties

CAS No.

61744-51-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(5aS,9S)-9-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine

InChI

InChI=1S/C10H19NO/c1-9-4-2-5-10-6-3-7-12-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

FOCJYZSGFUJZHF-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]2N1COCCC2

Canonical SMILES

CC1CCCC2N1COCCC2

Origin of Product

United States

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